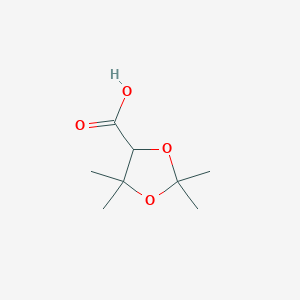

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid

カタログ番号 B2401790

CAS番号:

57672-00-1

分子量: 174.196

InChIキー: DJEUAAXKJCIEQT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

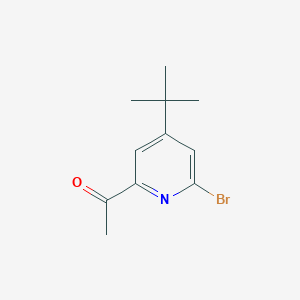

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid is a chemical compound with the molecular formula C8H14O4 . It is a derivative of 1,3-dioxolane, which is a class of organic compounds characterized by a saturated ring of three carbon atoms and two oxygen atoms .

Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid consists of a 1,3-dioxolane ring, which is a type of acetal, substituted with four methyl groups and a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid are not available, 1,3-dioxolane compounds are known to participate in various reactions. For instance, they can undergo reactions involving the opening of the dioxolane ring .科学的研究の応用

Synthesis and Chemical Applications

- Synthesis of Amide Derivatives : L-Tartaric acid, a chiral compound, can be converted into 1,3-dioxolane, leading to the synthesis of various amide derivatives with antimicrobial activities against bacteria and fungi (Begum et al., 2019).

- Preparation of 2-Alkoxy Carboxylic Acids : Reductive ring opening of 1,3-dioxolan-4-ones has been used to efficiently prepare 2-alkoxy carboxylic acids while maintaining optical purity (Winneroski & Xu, 2004).

- Intermediate in Tetronic Acids and Pulvinones Synthesis : 1,3-dioxolan-4-ones serve as intermediates in synthesizing tetronic acids and pulvinones, important in various organic syntheses (Ramage et al., 1984).

- Geminal Difunctionalization of Vinylarenes : The compound aids in the synthesis of five-membered 1,3-dioxolan-4-ones, showing potential in regioselective coupling reactions (Balaji & Chandrasekaran, 2019).

Material Science and Physical Properties

- Liquid Crystal Applications : Enhancements in the dielectric anisotropy and birefringence of tolane-liquid crystals are achieved by the introduction of 1,3-dioxolane as a terminal group, showing potential in material sciences (Chen et al., 2015).

Organic Synthesis and Catalysis

- Synthesis of Furan Acetal Compounds : The compound facilitates the synthesis of isomeric esters of 5-substituted furan-2-carboxylic acid, demonstrating its role in organic synthesis (Kul'nevich et al., 1976).

- Catalytic Oxidation Processes : It catalyzes the oxidation of various 1,3-dioxacyclanes, leading to the production of glycol monoesters (Akbalina et al., 2001).

- Chiral Orthoesters in Organic Synthesis : Acting as a novel reagent, it enables the enantioselective acylation of silylenolethers, offering a route to monoprotected 1,3-diketones (Longobardo et al., 1992).

Pharmaceutical and Therapeutic Research

- Synthesis of Antiviral and Anticancer Drugs : Its derivatives are used in the synthesis of dioxolane nucleosides, which are significant in antiviral and anticancer drug development (Janes et al., 1999).

- Synthesis of Tetracycline Ring A Analogs : Utilized in the synthesis of analogs of tetracycline, an important antibiotic, showcasing its utility in pharmaceutical research (Moskalyk et al., 1981).

特性

IUPAC Name |

2,2,5,5-tetramethyl-1,3-dioxolane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(2)5(6(9)10)11-8(3,4)12-7/h5H,1-4H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEUAAXKJCIEQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)(C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid | |

Citations

For This Compound

1

Citations

K Baba, Y Matsuyama, T Ishida, M Inoue… - Chemical and …, 1982 - jstage.jst.go.jp

The absolute configurations of angelols A–H (1–8) isolated from Angelica pubescens MAxM.(Umbelliferae) were determined to be as shown in Chart 1 by means of chemical, spectral …

Number of citations: 22

www.jstage.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-(3-Methoxyphenyl)-2,2-dimethylpiperazine dihydrochlor...

1174207-74-9; 1255717-10-2

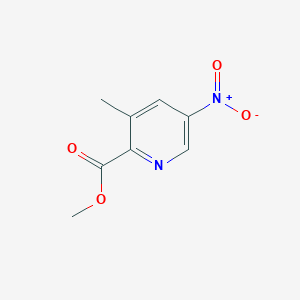

Methyl 3-methyl-5-nitropicolinate

1456768-26-5

methanone](/img/structure/B2401711.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2401713.png)

![6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2401714.png)

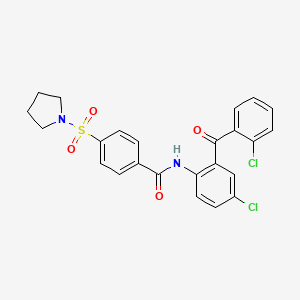

![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2401718.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2401719.png)

![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide](/img/structure/B2401722.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401723.png)